molecular formula C10H11ClF3N B3150361 6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE CAS No. 68755-41-9

6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE

Cat. No.: B3150361
CAS No.: 68755-41-9
M. Wt: 237.65 g/mol
InChI Key: SAGAPGFAJWBAEC-UHFFFAOYSA-N
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Description

6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE is a chemical compound that features a trifluoromethyl group (-CF3) attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Indenes: Compounds with similar structures but different substituents on the indene ring.

    Fluorinated Amines: Compounds containing fluorine atoms in their amine structures.

Uniqueness

6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE is unique due to the presence of both the trifluoromethyl group and the indene structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGAPGFAJWBAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-41-9
Record name 1H-Inden-1-amine, 2,3-dihydro-6-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68755-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE
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6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE
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6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE
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6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE
Reactant of Route 5
6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE
Reactant of Route 6
6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE

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